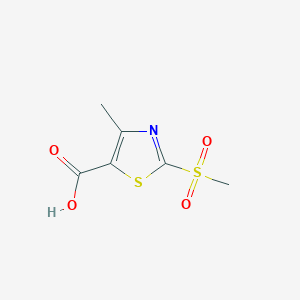

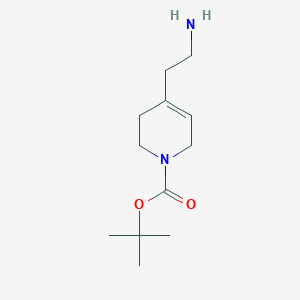

tert-Butyl 4-(aminomethyl)-5-methylazepane-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Tert-butyl 4-(aminomethyl)-5-methylazepane-1-carboxylate (TBMAC) is an important organic compound that has a wide range of applications in the field of scientific research. It is a versatile compound that can be used in a variety of ways, including synthesis, biochemical and physiological studies, and lab experiments. TBMAC has recently become a popular choice for researchers due to its high reactivity, stability, and relatively low cost.

Aplicaciones Científicas De Investigación

Synthesis Techniques and Intermediates :

- tert-Butyl 4-(aminomethyl)-5-methylazepane-1-carboxylate and its derivatives have been synthesized through various methods, demonstrating their utility as intermediates. For instance, the practical synthesis of (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, a key intermediate for the Rho–kinase inhibitor K-115, was established for multikilogram production. The synthesis involved intramolecular Fukuyama–Mitsunobu cyclization of a N-nosyl diamino alcohol starting from commercially available (S)- or (R)-2-aminopropan-1-ol (Gomi et al., 2012).

Molecular Structure and Crystallography :

- The compound tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, another derivative, was synthesized as a cyclic amino acid ester and characterized through various methods, including single crystal X-ray diffraction analysis. It has a bicyclo[2.2.2]octane structure with a lactone moiety and a piperidine ring, and its crystal structure exhibits a monoclinic space group (Moriguchi et al., 2014).

Chemical Modifications and Reactions :

- The reactivity of tert-butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate, an important intermediate for synthesizing biologically active benziimidazole compounds, has been explored. The compound underwent a simple low-cost amination process, showcasing its potential for chemical modifications and applications in synthesizing biologically significant molecules (Liu Ya-hu, 2010).

- Halomethyl derivatives of 3- and 4-(dialkoxyphosphorylmethyl)-5-tert-butylfuran-2-carboxylic acid were synthesized and underwent various reactions with nucleophilic agents, demonstrating the versatility and reactivity of tert-butyl derivatives in chemical syntheses (Pevzner, L. M., 2003).

Pharmaceutical and Biological Relevance :

- Tert-Butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2methoxyphenyl) carbamate is a notable intermediate in synthesizing biologically active compounds such as omisertinib (AZD9291). Its synthesis from commercially available materials and the establishment of a rapid synthetic method indicate its importance in pharmaceutical research and production (Zhao et al., 2017).

Mecanismo De Acción

Propiedades

IUPAC Name |

tert-butyl 4-(aminomethyl)-5-methylazepane-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N2O2/c1-10-5-7-15(8-6-11(10)9-14)12(16)17-13(2,3)4/h10-11H,5-9,14H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMUPBYYAOYIPQE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CCC1CN)C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Bromo-5-chloro-2-methylimidazo[1,2-a]pyridine](/img/structure/B1380387.png)

![7-Bromoimidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B1380388.png)

![4-Bromo-2-chloro-1-cyclopropyl-1H-benzo[d]imidazole](/img/structure/B1380394.png)

![6-Bromo-3-chloroimidazo[1,2-a]pyrazine](/img/structure/B1380397.png)

![6-Bromo-1-methylimidazo[1,5-a]pyridine](/img/structure/B1380405.png)

![7-Bromo-1-methylimidazo[1,5-a]pyridine](/img/structure/B1380406.png)